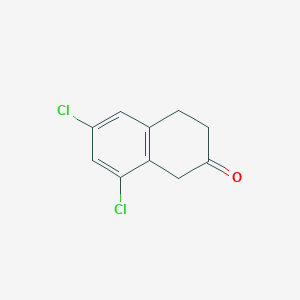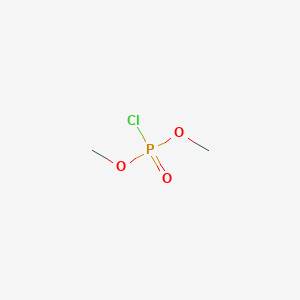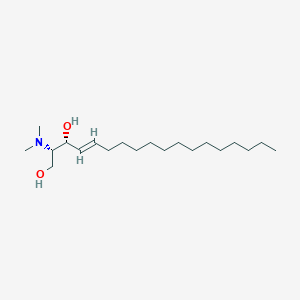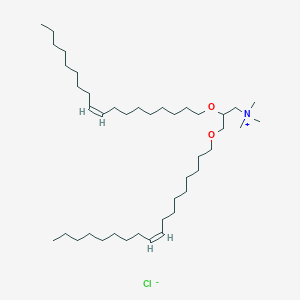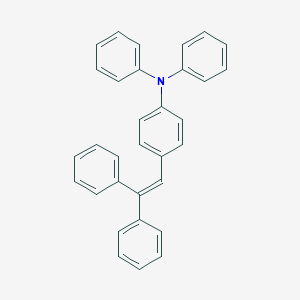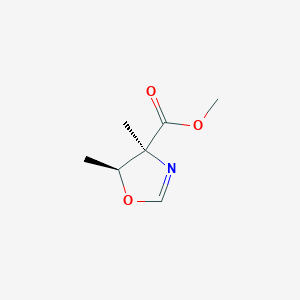
Taurociamina
Descripción general
Descripción
El sulfonato de guanidinoetilo, también conocido como taurociamina, es un análogo estructural de la taurina. Es un compuesto de interés debido a su capacidad para actuar como un inhibidor competitivo del transporte de taurina. Se sabe que este compuesto induce una excreción urinaria significativa de taurina, lo que lleva a una disminución del contenido de taurina en los tejidos .
Aplicaciones Científicas De Investigación
El sulfonato de guanidinoetilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como herramienta para estudiar el transporte y el metabolismo de la taurina.
Biología: El compuesto se utiliza para investigar el papel de la taurina en varios procesos biológicos, incluida la osmorregulación y la plasticidad sináptica.
Medicina: El sulfonato de guanidinoetilo se utiliza en investigaciones relacionadas con la deficiencia de taurina y sus efectos en el desarrollo fetal.
Industria: Se utiliza en la producción de varios derivados químicos y como reactivo en diferentes procesos industriales.
Mecanismo De Acción
El sulfonato de guanidinoetilo ejerce sus efectos actuando como un inhibidor competitivo del transporte de taurina. Imita la acción de la taurina en la potenciación sináptica a largo plazo y puede reemplazar la función de la taurina en algunos mecanismos, como los implicados en la plasticidad sináptica. El compuesto reduce los niveles extracelulares de taurina y afecta la magnitud de la taurina liberada en respuesta a estímulos específicos .
Compuestos Similares:
Taurociamina: Otro nombre para el sulfonato de guanidinoetilo, destacando su similitud estructural con la taurina.
Amidino taurina: Un compuesto con propiedades y funciones similares.
Sulfonato de guanidinoetano: A menudo se utiliza indistintamente con el sulfonato de guanidinoetilo.
Unicidad: El sulfonato de guanidinoetilo es único debido a su acción específica como inhibidor del transporte de taurina y su capacidad para inducir deficiencia de taurina en sistemas biológicos. Esto lo convierte en una herramienta valiosa en la investigación relacionada con el metabolismo de la taurina y sus funciones fisiológicas .
Análisis Bioquímico
Biochemical Properties
Taurocyamine interacts with a variety of enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is Taurocyamine Kinase (TK), which plays a crucial role in ATP buffering in cells . The interaction between taurocyamine and TK is essential for energy generation and homeostasis in organisms like Clonorchis sinensis .
Cellular Effects
Taurocyamine influences cell function in several ways. It is involved in cell signaling pathways, gene expression, and cellular metabolism . In Clonorchis sinensis, taurocyamine is distributed abundantly in the locomotive and reproductive organs, indicating its importance in these cellular processes .
Molecular Mechanism
Taurocyamine exerts its effects at the molecular level through various mechanisms. It binds with TK, leading to enzyme activation and changes in gene expression . This interaction is crucial for the functioning of the enzyme and the overall energy metabolism of the cell .
Temporal Effects in Laboratory Settings
Current studies focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Taurocyamine is involved in several metabolic pathways. It interacts with enzymes like TK and plays a role in ATP buffering, which is crucial for energy metabolism .
Transport and Distribution
The transport and distribution of taurocyamine within cells and tissues are areas of active research. Current studies are investigating the potential transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El sulfonato de guanidinoetilo se puede sintetizar mediante la reacción de la etilendiamina con metanosulfonato de metilo. La reacción generalmente implica controlar la temperatura y el pH para garantizar que se obtenga el producto deseado .
Métodos de Producción Industrial: La producción industrial de sulfonato de guanidinoetilo implica rutas sintéticas similares pero a mayor escala. El proceso requiere un control preciso de las condiciones de reacción para mantener la pureza y el rendimiento del producto. El compuesto a menudo se produce en forma sólida y se almacena bajo condiciones específicas para evitar su degradación .
Análisis De Reacciones Químicas
Tipos de Reacciones: El sulfonato de guanidinoetilo experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar bajo condiciones específicas para formar diferentes derivados de sulfonato.
Reducción: Las reacciones de reducción pueden modificar el grupo guanidino, lo que lleva a diferentes derivados de amina.
Sustitución: El grupo sulfonato se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de sulfonato y amina, que se pueden utilizar posteriormente en diferentes procesos químicos .
Comparación Con Compuestos Similares
Taurocyamine: Another name for guanidinoethyl sulfonate, highlighting its structural similarity to taurine.
Amidino taurine: A compound with similar properties and functions.
Guanidinoethane sulfonate: Often used interchangeably with guanidinoethyl sulfonate.
Uniqueness: Guanidinoethyl sulfonate is unique due to its specific action as a taurine transport inhibitor and its ability to induce taurine deficiency in biological systems. This makes it a valuable tool in research related to taurine metabolism and its physiological roles .
Propiedades
IUPAC Name |
2-(diaminomethylideneamino)ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRIMRKZBSSED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202654 | |
| Record name | Taurocyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
39 mg/mL at 21 °C | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
543-18-0 | |
| Record name | 2-[(Aminoiminomethyl)amino]ethanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taurocyamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurocyamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10202654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Taurocyamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003584 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


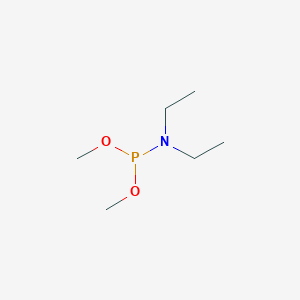
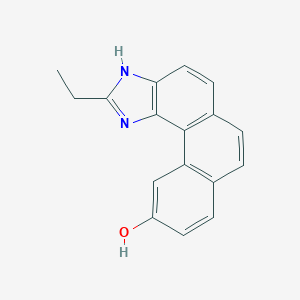
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
